molecular formula C19H20ClN3O4S B3468433 N-(4-{[4-(3-chlorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-chlorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B3468433
M. Wt: 421.9 g/mol
InChI Key: INHULIMALPKFTB-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their various biological activities and are used in several drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound likely has a complex structure with multiple functional groups, including a sulfonyl group and a piperazine ring .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as molecular weight, melting point, boiling point, and solubility can be determined .

Mechanism of Action

The mechanism of action of sulfonamides is typically related to their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Sulfonamides, for example, can cause allergic reactions in some individuals .

Future Directions

The development of new sulfonamide derivatives with improved properties is an active area of research. These compounds have potential applications in various fields, including medicine and agriculture .

Properties

IUPAC Name

N-[4-[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-14(24)21-17-5-7-18(8-6-17)28(26,27)23-11-9-22(10-12-23)19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHULIMALPKFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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